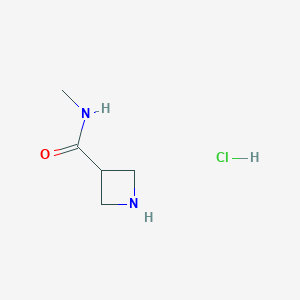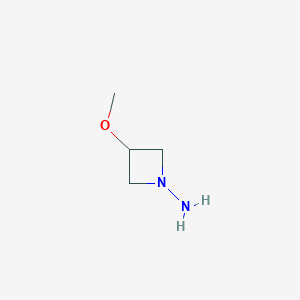![molecular formula C13H15NO2 B1473749 [2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 851181-89-0](/img/structure/B1473749.png)
[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in its formation.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the products formed, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Applications De Recherche Scientifique
Oxazol Derivatives in Chemical Synthesis
Oxazol derivatives, such as the one mentioned, are of significant interest in organic synthesis. They are used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. The synthesis and reactions of oxazol derivatives, including their use as chiral synthons and electrophiles in organic reactions, have been extensively reviewed. These compounds are involved in various synthesis pathways, offering valuable building blocks for the development of complex molecules (Sainsbury, 1991).
Methanol in Energy and Environmental Applications
Methanol, a key component in the name of the compound, is widely used in energy applications, including fuel cells and as a biofuel additive. Research on methanol reforming for hydrogen production is crucial for sustainable energy solutions. Methanol serves as a hydrogen carrier, offering a clean energy source for fuel cells and other energy conversion devices. The conversion of methanol to hydrogen via various reforming processes, including steam reforming and partial oxidation, is an area of active research, aiming to improve the efficiency and sustainability of hydrogen production (García et al., 2021).
Environmental Implications and Biotechnological Applications
Methanol and its derivatives are also studied for their environmental implications and potential in biotechnological applications. Methanotrophs, bacteria that metabolize methane, can use methanol as an intermediate in the methane oxidation process. These bacteria have applications in bioremediation, bioconversion, and the production of value-added products such as single-cell proteins and biopolymers. The biotechnological exploitation of methanotrophs, including their use in transforming methane into methanol and other valuable compounds, is a field of growing interest (Strong et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and its implications in various fields like medicine, industry, or environmental science.
Please consult a professional chemist or a relevant expert for detailed information and analysis. It’s important to handle all chemical substances with appropriate safety measures.
Propriétés
IUPAC Name |
[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-14-12(8-15)9(2)16-13/h4-7,15H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADIZZVOCUAUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)










